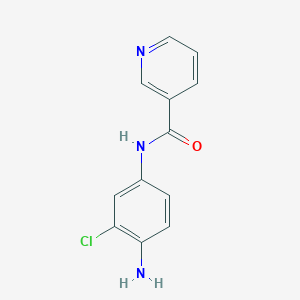

N-(4-amino-3-chlorophenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-amino-3-chlorophenyl)nicotinamide is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties

Recent studies have demonstrated that derivatives of nicotinamide exhibit notable antimicrobial activity. For instance, compounds synthesized from nicotinic acid have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae at low concentrations, indicating a potential application for treating infections caused by antibiotic-resistant bacteria . The ability to enhance or restore the activity of established antibiotics further underscores the relevance of these compounds in combating antimicrobial resistance.

Anticancer Potential

N-(4-amino-3-chlorophenyl)nicotinamide has been investigated for its anticancer properties. Research into nicotinamide derivatives has revealed their ability to inhibit specific cancer cell lines effectively. For example, the development of potent inhibitors targeting nicotinamide N-methyltransferase (NNMT), an enzyme linked to cancer progression, suggests that these compounds may play a role in cancer therapy by modulating metabolic pathways associated with tumor growth .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. The structure-activity relationship (SAR) studies have provided insights into how different substitutions on the nicotinamide moiety affect its potency and selectivity against biological targets. For instance, alkynyl bisubstrate inhibitors have been designed to enhance the binding affinity to NNMT, showcasing the importance of structural modifications in optimizing therapeutic efficacy .

Therapeutic Applications

Potential in Infectious Diseases

The compound's ability to synergize with existing antibiotics suggests its potential use in treating infectious diseases caused by resistant pathogens. By enhancing the efficacy of conventional treatments, this compound could provide a novel approach to managing infections that are currently difficult to treat .

Role in Cancer Treatment

Given its inhibitory effects on NNMT and other cancer-related pathways, this compound may be explored as a therapeutic agent in oncology. Its ability to modulate metabolic processes involved in cancer cell proliferation positions it as a promising candidate for further development in cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Concentration Range | Observations |

|---|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | 0.016 mM | Significant growth inhibition observed |

| Klebsiella pneumoniae | 0.016 mM | Effective against resistant strains | |

| Anticancer | Various cancer cell lines | Varies | Inhibition of cell growth noted |

| NNMT overexpressing cells | Subnanomolar | Potent inhibition leading to reduced proliferation |

Case Study: NNMT Inhibition

A detailed study showcased the design of novel inhibitors targeting NNMT using this compound as a scaffold. The findings indicated that these inhibitors not only reduced NNMT activity but also affected downstream metabolic pathways associated with tumor growth, highlighting their potential as therapeutic agents in cancer treatment .

Propriétés

Formule moléculaire |

C12H10ClN3O |

|---|---|

Poids moléculaire |

247.68g/mol |

Nom IUPAC |

N-(4-amino-3-chlorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H10ClN3O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) |

Clé InChI |

KNPXTGZVVKYFQV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)N)Cl |

SMILES canonique |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.